

A Technical Guide to Valproic Acid-d6: Commercial Availability, and Applications in Research

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Compound of Interest		
Compound Name:	Valproic acid-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Valproic acid-d6**, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Valproic acid. This document details its commercial availability from various suppliers, its primary applications in research and clinical settings, and technical information relevant to its use as an internal standard in analytical methodologies.

Introduction to Valproic Acid-d6

Valproic acid-d6 (VPA-d6) is a stable isotope-labeled form of Valproic acid where six hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule with a higher molecular weight (150.25 g/mol) compared to the unlabeled compound (144.21 g/mol) but with nearly identical chemical properties. This characteristic makes it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its primary utility lies in therapeutic drug monitoring (TDM), pharmacokinetic studies, and metabolic research, where precise quantification of Valproic acid in biological matrices is crucial.[2]

Commercial Suppliers and Availability







Valproic acid-d6 is readily available from a range of commercial suppliers specializing in reference standards and stable isotopes. The product is typically sold as a neat solid or as a certified solution in a solvent like methanol. Availability, purity, and offered quantities vary by supplier. Below is a comparative table of prominent commercial sources.



Supplier	Product Name	CAS Number	Molecular Formula	Purity/Isoto pic Enrichment	Available Quantities
LGC Standards	Valproic Acid- d6	87745-18-4	C8H10D6O2	>95% (GC)[3]	5 mg, 10 mg, 50 mg, 100 mg[4][5]
MedchemExp ress	Valproic acid- d6	87745-18-4	C8H10D6O2	98.0%[1]	1 mg, 5 mg, 10 mg, 50 mg, 100 mg[1]
Sigma- Aldrich (Cerilliant)	Valproic Acid- D6 solution	87745-18-4	C8H10D6O2	Certified Reference Material (1 mg/mL in methanol)[6] [7]	1 mL ampule[6][7]
Simson Pharma Limited	Valproic Acid- D6	87745-18-4	C8H10D6O2	Accompanied by Certificate of Analysis[8] [9]	Inquire for details[8][9]
Pharmaffiliate s	Valproic Acid- d6	87745-18-4	C8H10D6O2	Not specified	Inquire for details[2]
Veeprho	Valproic Acid D6	87745-18-4	C8H10D6O2	Not specified	Inquire for details[10]
Mithridion	Valproic Acid- d6	Not specified	Not specified	Not specified	5 mg, 50 mg
CLEARSYNT H	Valproic Acid- d6	87745-18-4	C ₈ H ₁₀ D ₆ O ₂	Not specified	Inquire for details[11]

Note: Pricing information has been excluded as it is subject to change and varies based on quantity and supplier. It is recommended to contact the suppliers directly for current pricing.



Applications in Research and Drug Development

The primary application of **Valproic acid-d6** is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for matrix effects and variations in sample preparation and instrument response.[12]

Therapeutic Drug Monitoring (TDM)

Valproic acid has a narrow therapeutic range (typically 50-100 μg/mL in plasma for epilepsy), and its pharmacokinetics can vary significantly among individuals.[5][13] TDM is therefore essential to optimize dosage, ensure efficacy, and minimize toxicity. LC-MS/MS methods using **Valproic acid-d6** as an internal standard offer high sensitivity and specificity for the accurate quantification of Valproic acid in patient samples such as plasma or serum.[14]

Pharmacokinetic and Bioequivalence Studies

In drug development, pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Bioequivalence (BE) studies are required for the approval of generic drug products. The precision and accuracy afforded by using **Valproic acid-d6** as an internal standard are critical for the reliable determination of PK parameters and for demonstrating BE.

Experimental Protocols Quantification of Valproic Acid in Human Plasma/Serum using LC-MS/MS

This section outlines a general protocol for the determination of Valproic acid in biological matrices using **Valproic acid-d6** as an internal standard. This protocol is a synthesis of methodologies reported in the literature and should be optimized and validated for specific laboratory conditions.[13][14][15]

4.1.1. Materials and Reagents

Valproic acid analytical standard



- Valproic acid-d6 internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Ultrapure water
- Human plasma/serum (blank and patient samples)
- 4.1.2. Preparation of Stock and Working Solutions
- Stock Solutions (1 mg/mL): Prepare stock solutions of Valproic acid and Valproic acid-d6 by dissolving the accurately weighed compounds in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Valproic acid by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
- Internal Standard Working Solution: Prepare a working solution of Valproic acid-d6 at a fixed concentration (e.g., 20 μg/mL) by diluting the stock solution with methanol.[13]
- 4.1.3. Sample Preparation (Protein Precipitation)
- To 50 μL of plasma/serum sample in a microcentrifuge tube, add 20 μL of the Valproic acidd6 internal standard working solution.[13][14]
- Vortex the mixture for 10 seconds.
- Add 400 μL of cold acetonitrile to precipitate proteins.[13]
- Vortex vigorously for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.



 Transfer the supernatant to a new tube or vial for LC-MS/MS analysis. The supernatant may be further diluted if necessary.

4.1.4. LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 μm) is commonly used.
 [13]
- Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[13]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]
- Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is ramped up to elute the analytes, and then returned to the initial conditions for column reequilibration.
- Flow Rate: 0.3 mL/min.[13]
- Injection Volume: 10 μL.[13]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.
- MRM Transitions:
 - Valproic acid: m/z 143 -> 143
 - Valproic acid-d6: m/z 149 -> 149[13]

4.1.5. Calibration and Quantification

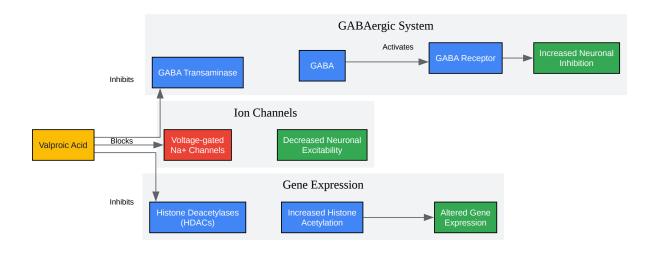
- Prepare a calibration curve by spiking blank plasma/serum with known concentrations of Valproic acid working standards and the fixed concentration of the internal standard.
- Process the calibration standards and quality control (QC) samples alongside the unknown samples.



The concentration of Valproic acid in the unknown samples is determined by calculating the
peak area ratio of the analyte to the internal standard and interpolating from the calibration
curve.

Visualizations Signaling Pathway of Valproic Acid's Mechanism of Action

Valproic acid exerts its therapeutic effects through multiple mechanisms, primarily by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA), blocking voltage-gated sodium channels, and inhibiting histone deacetylases (HDACs).[5][6][16]



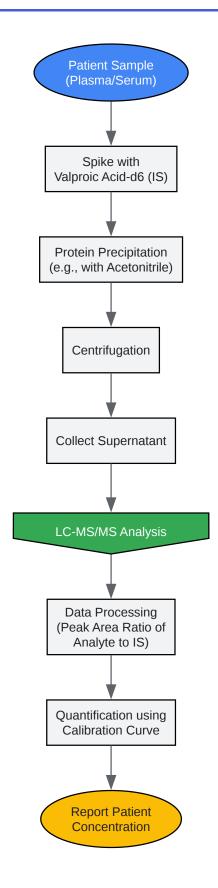
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Caption: Mechanism of action of Valproic Acid.

Experimental Workflow for TDM of Valproic Acid

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Valproic acid using LC-MS/MS with a deuterated internal standard.





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Caption: Workflow for Valproic Acid TDM using LC-MS/MS.



Conclusion

Valproic acid-d6 is an indispensable tool for researchers, clinical chemists, and pharmaceutical scientists involved in the study and monitoring of Valproic acid. Its commercial availability from multiple reputable suppliers ensures its accessibility for a wide range of applications. The use of Valproic acid-d6 as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable therapeutic drug monitoring and for conducting critical studies in drug development. The methodologies and information presented in this guide are intended to support the effective implementation of Valproic acid-d6 in both research and clinical laboratory settings.

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